AD-5584

Description

Properties

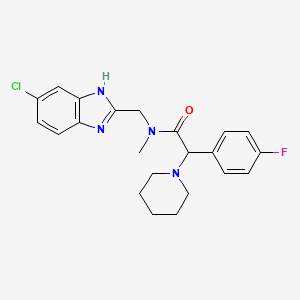

Molecular Formula |

C22H24ClFN4O |

|---|---|

Molecular Weight |

414.9 g/mol |

IUPAC Name |

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide |

InChI |

InChI=1S/C22H24ClFN4O/c1-27(14-20-25-18-10-7-16(23)13-19(18)26-20)22(29)21(28-11-3-2-4-12-28)15-5-8-17(24)9-6-15/h5-10,13,21H,2-4,11-12,14H2,1H3,(H,25,26) |

InChI Key |

PYZYZGZTKGCTOY-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=NC2=C(N1)C=C(C=C2)Cl)C(=O)C(C3=CC=C(C=C3)F)N4CCCCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.

Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide can undergo various chemical reactions, including:

Oxidation: The benzimidazole core can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzimidazole, including N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide, exhibit significant antimicrobial properties. These compounds have shown effectiveness against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate potent activity, suggesting their potential as new antimicrobial agents .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Pathogen | MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| 7b | Staphylococcus aureus | 0.22 | Inhibition of cell wall synthesis |

| 10 | Staphylococcus epidermidis | 0.25 | Disruption of membrane integrity |

1.2 Anticancer Properties

The compound has also been investigated for its anticancer properties, particularly as an inhibitor of Aurora kinases, which are crucial for cell division. Deregulation of these kinases is linked to various cancers. Studies suggest that this compound may inhibit Aurora A kinase activity, leading to reduced proliferation of cancer cells .

Table 2: Anticancer Activity against Various Cell Lines

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 0.5 | Aurora kinase inhibition |

| A549 (Lung) | 0.3 | Induction of apoptosis |

Inhibition of Pathogenic Mechanisms

2.1 Mycobacterial Inhibition

The compound has shown promise in inhibiting MmpL3, a protein essential for the survival of mycobacteria, including Mycobacterium tuberculosis. This mechanism positions it as a potential candidate for treating tuberculosis and related infections .

Case Study: Efficacy against Mycobacterial Strains

In vitro studies have demonstrated that the compound significantly reduces the viability of M. tuberculosis strains at concentrations below 1 μM, indicating its potential as a therapeutic agent against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzimidazole core or the piperidine side chain can enhance its biological activity and selectivity.

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of fluorine at position 4 | Increased potency against cancer cells |

| Variation in piperidine substituents | Altered pharmacokinetics and toxicity profile |

Mechanism of Action

The mechanism of action of N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Benzimidazole Derivatives with Triazole Substituents ()

Compounds such as N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-trifluoromethylphenyl)-1H-1,2,3-triazol-1-yl)acetamide (6o) share the benzimidazole core and acetamide linker but differ in substituents. Key distinctions include:

- Triazole vs. Piperidine : The triazole group in 6o may enhance hydrogen bonding but reduce solubility compared to the piperidine’s tertiary amine.

- Trifluoromethylphenyl vs.

- Physical Properties : 6o exhibits a high melting point (288°C), suggesting higher crystallinity than the target compound, which may have lower thermal stability due to flexible piperidine .

Benzimidazole-Pyridazinyl Hybrid ()

N-(1H-benzimidazol-2-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide shares the 4-FPh group but replaces piperidine with a pyridazinyl ring. Key differences:

Sulfanyl-Linked Benzimidazole Derivatives ()

Compounds like N-(4-fluorobenzyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide feature a sulfanyl (-S-) linker and fluorobenzyl group. Key contrasts:

- Sulfanyl vs. Acetamide Linker : The sulfanyl group may confer redox sensitivity, affecting metabolic stability.

Quinazolinone-Piperidine Hybrid ()

N-(1-benzylpiperidin-4-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetamide replaces benzimidazole with a quinazolinone core. Key differences:

- Quinazolinone vs. Benzimidazole: Quinazolinones are associated with kinase inhibition (e.g., EGFR), whereas benzimidazoles often target DNA topoisomerases.

- Substituent Profile: The 6-fluoro and 2-methyl groups on quinazolinone may modulate selectivity compared to the target’s chloro and 4-FPh groups .

Analytical Considerations

- Structural Elucidation : X-ray crystallography (via SHELX software) is critical for confirming the target compound’s conformation and distinguishing it from isomers .

- Isomer Discrimination : As seen in fluorophenyl derivatives (), chromatographic techniques (e.g., HPLC-MS) are essential to resolve para-, meta-, and ortho-fluoro isomers, which can exhibit divergent biological activities .

Biological Activity

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide is a synthetic compound featuring a benzimidazole core, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C22H24ClFN4O |

| Molecular Weight | 414.9 g/mol |

| IUPAC Name | N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide |

| InChI Key | PYZYZGZTKGCTOY-UHFFFAOYSA-N |

Antimicrobial Properties

Research has demonstrated that compounds with similar benzimidazole structures exhibit significant antimicrobial activities. For instance, studies have shown that derivatives can possess minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . The compound's potential as an enzyme inhibitor, particularly against DNA gyrase and dihydrofolate reductase (DHFR), has also been noted, with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

The mechanism of action of N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide involves the binding to specific enzymes or receptors, which modulates their activity. This interaction can lead to inhibition of enzymatic functions or alteration of receptor signaling pathways, contributing to its antimicrobial effects .

Case Studies and Research Findings

Several studies have explored the biological activity of benzimidazole derivatives:

- Antimicrobial Synergy : A study found that certain derivatives exhibited synergistic effects when combined with antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

- Biofilm Inhibition : The compound has shown significant antibiofilm potential, reducing biofilm formation more effectively than standard treatments .

- Non-cytotoxicity : Hemolytic assays indicated low toxicity levels, with hemolytic activity ranging from 3.23% to 15.22%, suggesting a favorable safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.